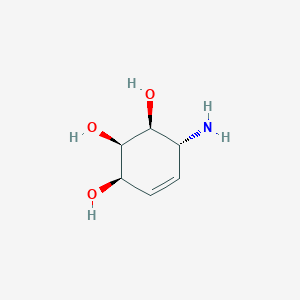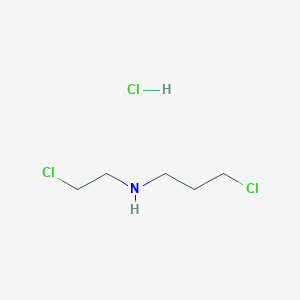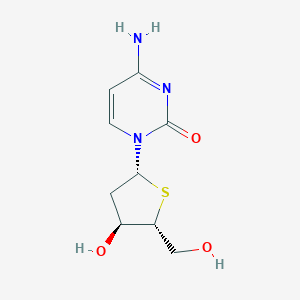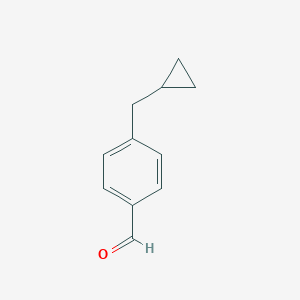
3-Chloro-1-phenylpropan-1-ol
概述
描述
3-Chloro-1-phenylpropan-1-ol: is an organic compound with the molecular formula C9H11ClO . It is a white to off-white solid that is soluble in organic solvents like chloroform, dimethyl sulfoxide, and ethyl acetate . This compound is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
作用机制
准备方法
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing 3-Chloro-1-phenylpropan-1-ol involves the reaction of benzyl chloride with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism .
- Another method involves the reduction of 3-chloro-1-phenylpropan-1-one using a reducing agent like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods:
- Industrially, this compound can be produced through the catalytic hydrogenation of 3-chloro-1-phenylpropan-1-one. This method is advantageous due to its high yield and selectivity .
化学反应分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Sodium hydroxide in water or ethanol, sodium cyanide in dimethyl sulfoxide, or ammonia in ethanol.
Major Products:
Oxidation: 3-Chloro-1-phenylpropan-1-one.
Reduction: 3-Chloro-1-phenylpropan-1-amine.
Substitution: 3-Hydroxy-1-phenylpropan-1-ol, 3-Cyano-1-phenylpropan-1-ol, or 3-Amino-1-phenylpropan-1-ol.
科学研究应用
Chemistry:
- 3-Chloro-1-phenylpropan-1-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- It is used in the synthesis of biologically active molecules, such as inhibitors of specific enzymes or receptors .
Medicine:
- The compound is a key intermediate in the synthesis of antidepressants like fluoxetine and tomoxetine .
Industry:
相似化合物的比较
3-Chloro-1-phenylpropan-1-one: Similar in structure but differs in the functional group, being a ketone instead of an alcohol.
3-Chloro-1-phenylpropan-1-amine: Similar in structure but contains an amine group instead of a hydroxyl group.
1-Chloro-3-phenylpropane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness:
属性
IUPAC Name |
3-chloro-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFUHAGLMZWKTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341286 | |
| Record name | 3-chloro-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18776-12-0 | |
| Record name | 3-Chloro-1-phenyl-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18776-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-chloro-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-1-phenylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the stereochemistry of 3-Chloro-1-phenylpropan-1-ol?
A1: this compound possesses a chiral center, making it crucial to synthesize both its (R)- and (S)-enantiomers for various applications. This is because different enantiomers of a molecule can interact differently with biological systems, leading to varied pharmacological effects.
Q2: How can both enantiomers of this compound be synthesized?
A2: Two primary enzymatic methods have been employed:
- Immobilized Lipase Hydrolysis []: This method utilizes immobilized Candida rugosa lipase to hydrolyze 3-chloro-1-phenylpropyl butyrate, yielding (R)-3-Chloro-1-phenylpropan-1-ol with high enantiomeric excess (ee) of 98% [].
- Lipase-Catalyzed Resolution []: This approach utilizes two different lipases sequentially. First, lipase from Pseudomonas fluorescens (LAK) is used for enantioselective acylation of racemic this compound. Then, lipase from Candida rugosa (CRL) hydrolyzes the resulting enantiomerically enriched esters, yielding both enantiomers with high ee (97-99%) [].
Q3: Why is the synthesis of this compound important for pharmaceutical research?
A: This compound serves as a vital chiral building block in synthesizing various non-tricyclic antidepressant drugs, including Fluoxetine, Tomoxetine, and Nisoxetine []. Access to both enantiomers allows researchers to investigate the different pharmacological profiles and potential therapeutic applications of each enantiopure drug.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B142335.png)













